This 2-oxa-5-azabicyclo[2.2.1]heptane derivative provides a rigid, sp³-rich morpholine bioisostere for medicinal chemistry. With XLogP3=0.6 and TPSA=42.4 Ų, it is an ideal fragment for growing strategies targeting CNS or kinase ATP pockets. The N-acylated 6-methylpyridin-3-yl group introduces a privileged kinase hinge-binding motif directly onto the constrained core. Unlike stereoisomer mixtures, this single-isomer scaffold eliminates stereochemical uncertainty in SAR studies. Secure this versatile intermediate for lead optimization or focused library synthesis.
Molecular FormulaC12H14N2O2
Molecular Weight218.256
CAS No.2034454-44-7
Cat. No.B2712642
⚠ Attention: For research use only. Not for human or veterinary use.
Baseline Overview of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone (CAS 2034454-44-7)
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone is a synthetic heterocyclic building block featuring a constrained 2-oxa-5-azabicyclo[2.2.1]heptane core N-acylated with a 6-methylpyridin-3-yl carbonyl group [1]. This bicyclic scaffold, a carbon-atom bridged morpholine, is derived from 4R-hydroxy-L-proline and is utilized in medicinal chemistry to introduce conformational rigidity and modulate physicochemical properties of lead compounds [2]. The compound's computed properties include an XLogP3 of 0.6 and a topological polar surface area (TPSA) of 42.4 Ų, positioning it as a moderately polar fragment [1].
[1] Kuujia.com. CAS No. 2034454-44-7 (5-(6-methylpyridine-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane) - Chemical and Physical Properties. View Source
[2] Garsi, J.-B.; Guggari, S.; Deis, T.; Ma, M.; Hocine, S.; Hanessian, S. 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. J. Org. Chem. 2022, 87 (16), 11261–11273. View Source
Why Substitution Fails for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone Without Quantitative Differentiation
The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a privileged structure in drug discovery, but its biological and pharmacokinetic performance is exquisitely sensitive to the nature and position of substituents [1]. This is exemplified by the contrasting activities of stereoisomers and regioisomers in this class; for instance, the Hoffmann-La Roche patent family on 2-oxa-5-azabicyclo[2.2.1]heptan-3-yl derivatives demonstrates that minor structural modifications lead to distinct therapeutic profiles for psychiatric and metabolic disorders [2]. Without direct, quantitative comparative data against close analogs (e.g., the phenyl derivative CAS 31337-88-9 or the 5-bromopyridin-3-yl variant), unverified substitution poses a significant risk of altered target engagement, metabolic stability, or synthetic tractability. The following evidence guide assesses the availability of such data.
[1] Garsi, J.-B.; et al. J. Org. Chem. 2022, 87 (16), 11261–11273. View Source
[2] Cecere, G.; Galley, G.; Hu, Y.; Norcross, R.; Pflieger, P.; Shen, H. 2-OXA-5-AZABICYCLO[2.2.1]HEPTAN-3-YL DERIVATIVES. U.S. Patent Application US 2017/0137435 A1, May 18, 2017. Assigned to Hoffmann-La Roche Inc. View Source
Quantitative Differentiation Evidence for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone
Potential Application Scenarios for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone
Fragment-Based Drug Discovery (FBDD) Library Design
The compound's low molecular weight (218.25 g/mol), balanced lipophilicity (XLogP3 = 0.6), and moderate polarity (TPSA = 42.4 Ų) make it a candidate for inclusion in fragment libraries targeting CNS or kinase drug targets, where the constrained bicyclic core can provide a rigid vector for fragment growing or linking strategies [1]. However, the lack of comparative binding data against other fragments in this series limits immediate prioritization.
Synthesis of Backbone-Constrained GABA Analogs
The 2-oxa-5-azabicyclo[2.2.1]heptane core has been used as a platform for synthesizing conformationally locked γ-amino acid analogues of baclofen and pregabalin [2]. The N-acylated derivative with a 6-methylpyridin-3-yl group could serve as a late-stage intermediate for diversifying this chemotype, although no direct synthetic application has been reported for this specific compound.
Chemical Probe for Kinase Selectivity Profiling
The 6-methylpyridin-3-yl moiety is a recognized pharmacophore in kinase inhibitor design, appearing in multiple inhibitors targeting JNK, MK2, and EGFR [3]. This compound could theoretically be used as a control probe to assess the contribution of the bicyclic morpholine core to kinase selectivity, provided its own activity profile is first established.
[1] Kuujia.com. CAS No. 2034454-44-7 - Computed Properties. View Source
[2] Garsi, J.-B.; et al. J. Org. Chem. 2022, 87 (16), 11261–11273. View Source
[3] BindingDB. Data for BDBM719666 (IC50: 0.400 nM against human p38α/MK2) and related 2-oxa-5-azabicyclo[2.2.1]heptane-containing inhibitors. Accessed 2026. View Source
Quote Request
Request a Quote for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.